1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H19N5O2 and a molecular weight of 385.429 g/mol This compound is notable for its unique structure, which includes a furoyl group, a piperazine ring, and a pyrido[1,2-a]benzimidazole core
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-13-20(25-8-10-26(11-9-25)22(28)19-7-4-12-29-19)27-18-6-3-2-5-17(18)24-21(27)16(15)14-23/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAILZZJCSUYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(=O)C5=CC=CO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the furoyl-piperazine intermediate: This step involves the reaction of 2-furoyl chloride with piperazine to form 1-(2-furoyl)piperazine.
Cyclization and functionalization: The intermediate is then reacted with 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions to achieve cyclization and functionalization, resulting in the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Moiety
The piperazine ring undergoes nucleophilic substitution under controlled conditions. For example:
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Alkylation : Reacts with propargyl bromide in tetrahydrofuran (THF) at 0–5°C using NaH as a base to introduce propargyl groups .
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Acylation : The free amine on piperazine can react with acyl chlorides (e.g., benzoyl chloride) to form secondary amides .
Table 1: Reaction Conditions for Piperazine Substitution
| Reagent | Solvent | Temperature | Product Yield | Source |
|---|---|---|---|---|
| Propargyl bromide | THF | 0–5°C | 68% | |
| Benzoyl chloride | Chloroform | RT | 72% |
Carbonitrile Group Reactivity
The carbonitrile group participates in:
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Hydrolysis : Forms carboxylic acids under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions .
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Cycloaddition : Engages in Huisgen azide-alkyne cycloaddition (click chemistry) with azides to generate 1,2,3-triazoles .
Example Reaction :
(Reaction efficiency: 85–92% under microwave irradiation)
Electrophilic Aromatic Substitution at Benzimidazole Core
The pyrido[1,2-a]benzimidazole system undergoes electrophilic substitution at specific positions:
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Nitration : Directed by the electron-withdrawing carbonitrile group, yielding mono-nitro derivatives at C-6.
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Halogenation : Reacts with bromine in acetic acid to form 2-bromo-substituted analogs .
Acid/Base-Mediated Transformations
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Deprotonation : The methyl group on the pyridine ring undergoes deprotonation with strong bases (e.g., LDA) for further functionalization.
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Furoyl Group Stability : The 2-furoyl substituent resists hydrolysis under mild acidic conditions but degrades in concentrated HCl at 100°C .
Reductive Reactions
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Nitro Group Reduction : The 4-nitroimidazole analog (structural relative) reduces to amines using H₂/Pd-C, suggesting potential applicability to this compound .
Key Challenges in Reactivity
Scientific Research Applications
Chemical Information
- Chemical Formula: C22H19N5O2
- One search result lists "1-[4-(2-furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile" .
- Another source indicates the availability of this chemical compound and lists its price .
Related Compounds and Research
- Anthelmintic Activity: Some benzimidazoles containing a piperazine skeleton exhibit anthelmintic activity . These compounds have shown promise as tubulin modulators with potential for repurposing as cancer treatments .
- Piperazine Derivatives: Research has explored benzimidazole compounds with a piperazine fragment at the C-2 position as tubulin-targeting agents. These compounds have demonstrated noteworthy antiproliferative effects against human lung cancer cells .
- Anticancer Activity: Piperazine derivatives of benzimidazole have been evaluated for their cytotoxic activity. Specific modifications to the structure, such as incorporating a linker between the benzimidazole and piperazine cores or substituting functional groups, can enhance antineoplastic activity against cancer cell lines .
- Further research: Pyrido(3,2-d)pyrimidine derivatives with piperazine groups have been investigated, indicating their potential in pharmaceutical applications . One such compound is 2-benzyl-1-[4-(2-furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile .
Mechanism of Action
The mechanism of action of 1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with similar compounds such as:
2-Benzyl-1-[4-(2-furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound has a similar structure but includes a benzyl group, which may alter its chemical and biological properties.
1-(2-Furoyl)piperazine: This simpler compound lacks the pyrido[1,2-a]benzimidazole core but shares the furoyl-piperazine moiety.
Biological Activity
1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and enzyme inhibitory properties, along with relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of derivatives related to this compound. For instance, benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines exhibited moderate antibacterial activity against various strains of gram-positive and gram-negative bacteria. The methods used for evaluation included diffusion in agar and two-fold serial dilutions, with furazolidone as a control drug. Compounds with polar groups showed significant inhibition against Staphylococcus aureus and Escherichia coli strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 11a | Staphylococcus aureus | 15 |
| 12a | E. coli | 12 |
| 12f | Shigella flexneri | 14 |
Antiviral Activity
The antiviral potential of compounds in the same class has been explored, particularly against the Ebola virus (EBOV). Research indicates that certain benzimidazole derivatives can inhibit viral entry by targeting the Niemann-Pick C1 (NPC1) protein. Among these, compounds showed submicromolar activity with effective inhibition rates .
Case Study: Inhibition of EBOV Entry
In a study evaluating the anti-EBOV activity, two compounds demonstrated potent inhibition with EC50 values of and , respectively. These compounds were found to block viral entry effectively without significant cytotoxicity .
Enzyme Inhibition
The compound's derivatives have also been studied for their enzyme inhibitory activities. Notably, some tetracyclic compounds demonstrated significant inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The inhibition rates ranged from 60% to 63%, indicating potential applications in treating neurological disorders .
Table 2: MAO Inhibition by Tetracyclic Compounds
| Compound | % MAO Inhibition |
|---|---|
| 14d | 60 |
| 15b | 63 |
| 16a | 61 |
Cytotoxic Activity
The cytotoxic effects of piperazine derivatives containing benzimidazole moieties have been evaluated across various cancer cell lines. One study reported significant cytotoxicity against MDA-MB-231 (breast cancer) and U87 MG (glioblastoma) cell lines, with IC50 values indicating potent anti-cancer properties .
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC50 () |
|---|---|---|
| 7a | MDA-MB-231 | 25 |
| 7c | U87 MG | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
